molecular formula C16H15N3O2S B11672478 Prop-2-en-1-yl 5'-cyano-2'-methyl-6'-sulfanyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate

Prop-2-en-1-yl 5'-cyano-2'-methyl-6'-sulfanyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate

Cat. No.: B11672478
M. Wt: 313.4 g/mol
InChI Key: SONXJDAPQFUAHE-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core, a cyano group, and a sulfanyl group

Preparation Methods

The synthesis of Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate involves several steps. One common method includes the cyclocondensation of n-(prop-2-yn-1-yl) and n-(penta-2,4-diyn-1-yl) compounds . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities . Additionally, it can be used in industrial applications, such as the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The cyano group and sulfanyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate can be compared with other similar compounds, such as indole derivatives and imidazole-containing compounds . These compounds share some structural similarities but differ in their functional groups and overall reactivity. For example, indole derivatives are known for their broad-spectrum biological activities, while imidazole-containing compounds are widely used in medicinal chemistry for their antimicrobial and anticancer properties. The unique combination of functional groups in Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate makes it distinct and potentially valuable for specific applications.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

prop-2-enyl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C16H15N3O2S/c1-3-7-21-16(20)13-10(2)19-15(22)12(8-17)14(13)11-5-4-6-18-9-11/h3-6,9,14,19,22H,1,7H2,2H3

InChI Key

SONXJDAPQFUAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OCC=C

Origin of Product

United States

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